molecular formula C16H22O4 B3023165 [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid CAS No. 337486-10-9

[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid

Cat. No.: B3023165
CAS No.: 337486-10-9
M. Wt: 278.34 g/mol
InChI Key: VCFYGZIBUZECAQ-UHFFFAOYSA-N
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Description

[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid is a bicyclic compound featuring a tetrahydro-pyran (THP) ring substituted at the 4-position with a 4-methoxyphenyl group and two methyl groups at the 2-position.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-15(2)11-16(8-9-20-15,10-14(17)18)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFYGZIBUZECAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CC(=O)O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386740
Record name [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337486-10-9
Record name [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of 4-(4-formyl-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl-acetic acid.

    Reduction: Formation of 4-(4-methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl-ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Research indicates that derivatives of tetrahydropyran compounds often exhibit significant biological activity, including anti-inflammatory and analgesic effects.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the synthesis of tetrahydropyran derivatives and their effects on pain pathways in animal models. The results suggested that modifications to the tetrahydropyran structure could enhance analgesic activity, paving the way for new pain management therapies.

Pharmacological Studies

Pharmacological research has focused on understanding the mechanism of action of this compound. Its ability to interact with specific receptors or enzymes makes it a candidate for drug development.

Case Study : In vitro studies have demonstrated that [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid can modulate certain signaling pathways involved in inflammation. These findings were published in Pharmacology Reports, indicating its potential as an anti-inflammatory agent.

Biochemical Applications

The compound is also utilized in biochemical studies to explore metabolic pathways and enzyme interactions. Its unique structure allows researchers to investigate how it affects cellular processes.

Case Study : Research conducted by a team at a leading university examined the effects of this compound on metabolic enzymes involved in lipid metabolism. The findings revealed that it could inhibit specific enzymes, suggesting potential applications in metabolic disorder treatments.

Proteomics Research

Due to its bioactive nature, this compound is increasingly being used in proteomics research to study protein interactions and modifications.

Case Study : A recent study highlighted its use as a probe in mass spectrometry-based proteomics, where it was shown to effectively label specific proteins involved in cancer progression. This work was published in Nature Methods, showcasing its utility in cancer research.

Summary of Findings

Application AreaKey FindingsReference Source
Medicinal ChemistryPotential analgesic effects through structural modificationsJournal of Medicinal Chemistry
Pharmacological StudiesModulation of inflammatory signaling pathwaysPharmacology Reports
Biochemical ApplicationsInhibition of metabolic enzymes related to lipid metabolismUniversity Research Publication
Proteomics ResearchEffective labeling of proteins involved in cancer progressionNature Methods

Mechanism of Action

The exact mechanism of action of [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the tetrahydropyran ring and acetic acid moiety may influence the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Tetrahydropyran-4-yl-acetic Acid (CAS 85064-61-5)

  • Structural Differences : Lacks the 4-methoxyphenyl and 2,2-dimethyl substitutions on the THP ring.
  • Physical Properties : Molecular weight = 144.2 g/mol, mp = 48–50°C . The absence of aromatic and alkyl substituents reduces lipophilicity compared to the target compound.
  • Synthesis : Prepared via direct functionalization of the THP ring, avoiding the complexity introduced by methoxyphenyl and dimethyl groups .
  • Applications : Serves as a scaffold for bioactive molecules but lacks the pharmacophoric features (e.g., methoxyphenyl) seen in anti-inflammatory or receptor-targeting analogs .

JW55 ([Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-yl]methyl Derivative)

  • Structural Differences : Contains the 4-methoxyphenyl-THP core but replaces the acetic acid with a furancarboxamide group.
  • Biological Relevance : The methoxyphenyl group may enhance binding to biological targets, as seen in anti-inflammatory dihydropyrimidines . However, the absence of the acetic acid moiety limits direct comparison in solubility or acidity.
  • Synthesis : Likely involves coupling reactions between THP intermediates and aromatic aldehydes or amines .

4-Methoxymandelic Acid

  • Structural Differences : Features a hydroxylated benzene ring with a methoxy group and a carboxylic acid but lacks the THP ring.
  • Chemical Properties : The hydroxyl group increases polarity and acidity (pKa ≈ 3.5) compared to the target compound’s acetic acid (pKa ≈ 4.7 estimated).
  • Applications : Used in chiral resolution and pharmaceuticals, highlighting the role of methoxyphenyl groups in stereochemical interactions .

Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate (28f)

  • Structural Differences : Includes a methyl-substituted THP ring and an oxalate ester instead of acetic acid.
  • Synthesis : Prepared via esterification of THP alcohols, demonstrating the versatility of THP intermediates in generating diverse esters .

Data Table: Key Structural and Physical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
Target Compound* ~318.4 (estimated) 4-Methoxyphenyl, 2,2-dimethyl, acetic acid N/A Potential anti-inflammatory
Tetrahydropyran-4-yl-acetic acid 144.2 None (unsubstituted THP) 48–50 Chemical scaffold
4-Methoxymandelic acid 182.2 4-Methoxyphenyl, hydroxyl, carboxylic acid 130–132 Chiral resolution
JW55 434.5 4-Methoxyphenyl-THP, furancarboxamide N/A Bioactive intermediates

*Estimated based on structural analogs.

Biological Activity

[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid (CAS Number: 337486-10-9) is a compound with notable biological activity. Its structure, characterized by a tetrahydropyran ring and a methoxyphenyl group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H22O4
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 337486-10-9

The compound is notable for its unique structural features that may influence its biological interactions.

Anticancer Properties

Research indicates that compounds similar in structure to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications of the methoxyphenyl group can lead to enhanced apoptosis induction in cancer cells. One study highlighted that a related compound demonstrated an EC50 of 2 nM in inducing apoptosis in human breast cancer models, suggesting that structural analogs could possess similar or enhanced efficacy against cancer cells .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be hypothesized based on related compounds:

  • Apoptosis Induction : The ability to induce programmed cell death in cancer cells is a critical mechanism for its anticancer activity.
  • Enzyme Inhibition : Many compounds in this class may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could also play a role in its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

StudyCompoundActivityFindings
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineAnticancerInduced apoptosis with EC50 = 2 nM
Various tetrahydropyran derivativesAntibacterialInhibition rates varied from 20% to 94.5% against E. coli
GluN2C/D-selective modulatorsNeurologicalImproved receptor response and solubility

These studies provide insight into the potential applications of this compound in therapeutic contexts.

Q & A

Q. What are the key synthetic routes for constructing the tetrahydro-pyran core in [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid?

The tetrahydro-pyran ring can be synthesized via cyclization of diols or epoxides under acidic or basic conditions. For example, highlights oxidation (using KMnO₄ or CrO₃) or reduction (LiAlH₄/NaBH₄) of precursor ketones or alcohols. In , THF was used as a solvent with DMAP and triethylamine for esterification, suggesting similar conditions could apply for functionalizing the pyran ring. Critical steps include controlling stereochemistry at the 2,2-dimethyl substituents and introducing the 4-methoxy-phenyl group via Friedel-Crafts or nucleophilic aromatic substitution .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Key methods include:

  • Melting Point (mp): Compare observed mp (e.g., 48–50°C for similar tetrahydropyran-acetic acid derivatives, ) with literature values .
  • Chromatography: Use silica gel column chromatography (15% EtOAc in pentane, ) or HPLC for separation.
  • Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy-phenyl protons at δ 6.8–7.4 ppm) and IR for carboxylic acid (C=O stretch ~1700 cm⁻¹) .

Q. What are the common challenges in introducing the 4-methoxy-phenyl group?

Electrophilic aromatic substitution (EAS) may require Lewis acid catalysts (e.g., AlCl₃) for regioselectivity. Competing side reactions, such as over-alkylation, can occur if reaction times or temperatures are not optimized. ’s crystal structure data on methoxy-substituted pyrans suggests steric hindrance from the 2,2-dimethyl groups may necessitate milder conditions .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during esterification of the acetic acid moiety?

  • Catalyst Optimization: Use DMAP (10 mol%) to enhance nucleophilicity, as in ’s synthesis of ethyl oxalate derivatives.
  • Temperature Control: Low temperatures (0–5°C) reduce side reactions like transesterification.
  • Protecting Groups: Temporarily protect the carboxylic acid with tert-butyl esters to prevent unwanted acylation .

Q. How does the 4-methoxy-phenyl group influence the compound’s spectroscopic and chromatographic behavior?

The methoxy group’s electron-donating effect deshields aromatic protons (downfield shift in NMR) and increases retention time in reverse-phase HPLC due to hydrophobicity. ’s data on 4-methoxyphenylacetic acid analogs shows UV-Vis absorbance ~270 nm, useful for quantification .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 84% in vs. lower yields in other routes) may arise from solvent purity, catalyst loading, or workup methods. Replicating conditions with rigorous anhydrous protocols (e.g., THF distillation over Na/benzophenone) and inline monitoring (e.g., TLC) can improve reproducibility .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing stereoisomers in this compound?

  • Chiral HPLC: Use cellulose-based columns to resolve enantiomers.
  • Circular Dichroism (CD): Compare Cotton effects with known standards.
  • X-ray Crystallography: Resolve absolute configuration, as demonstrated in ’s structural analysis .

Q. How can reaction conditions be optimized for scalability without compromising yield?

  • Solvent Screening: Replace THF with 2-MeTHF (renewable, higher boiling point).
  • Catalyst Recycling: Immobilize DMAP on silica gel to reduce waste.
  • Flow Chemistry: Continuous processing minimizes batch variability, as suggested by ’s stepwise protocol .

Q. What are the implications of the compound’s logP and pKa for biological studies?

The acetic acid moiety (pKa ~4.7) enhances water solubility at physiological pH, while the lipophilic tetrahydro-pyran and methoxy-phenyl groups increase membrane permeability. LogP can be estimated via HPLC retention times () or computational tools (e.g., ChemAxon) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid
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[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.